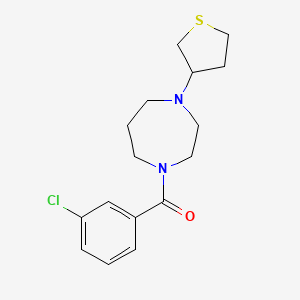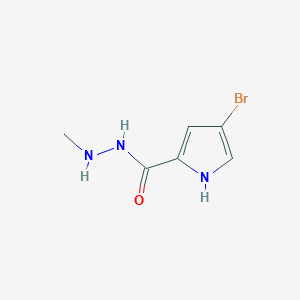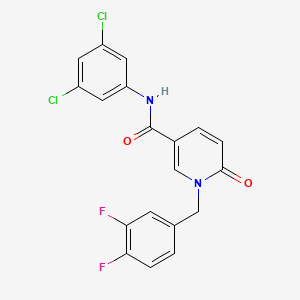amino}acetamide CAS No. 1208728-18-0](/img/structure/B2985747.png)
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, commonly known as CPP-109, is a potent and selective inhibitor of the enzyme protein phosphatase 2A (PP2A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and schizophrenia.
Mécanisme D'action
CPP-109 works by selectively inhibiting the activity of the enzyme protein phosphatase 2A (N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide), which plays a critical role in the regulation of various cellular processes, including cell growth, survival, and differentiation. By inhibiting N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, CPP-109 increases the activity of the enzyme histone deacetylase 1 (HDAC1), which has been shown to be involved in the regulation of gene expression and neuronal plasticity.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. The compound has been shown to increase the expression of the protein brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal plasticity and survival. CPP-109 has also been shown to increase the activity of the enzyme histone deacetylase 1 (HDAC1), which has been implicated in the regulation of gene expression and neuronal plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CPP-109 is its high selectivity for the enzyme N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which reduces the risk of off-target effects. However, the compound has relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, CPP-109 has a relatively short half-life, which may limit its effectiveness in long-term treatment regimens.
Orientations Futures
There are several potential future directions for research involving CPP-109. One area of interest is the potential use of the compound in the treatment of other psychiatric and neurological disorders, such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective inhibitors of N-(1-cyanocyclohexyl)-2-{[(4-fluorophenyl)(phenyl)methyl](methyl)amino}acetamide, which could potentially lead to improved therapeutic outcomes. Finally, there is a growing interest in the use of CPP-109 in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effectiveness.
Méthodes De Synthèse
CPP-109 is synthesized through a multi-step process involving the reaction of 1-cyanocyclohexylamine with 4-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with phenylacetic acid and methylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to be effective in reducing drug-seeking behavior in preclinical models of addiction, including cocaine, alcohol, and nicotine addiction. CPP-109 has also been shown to improve depressive and anxiety-like behaviors in animal models of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[(4-fluorophenyl)-phenylmethyl]-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-27(16-21(28)26-23(17-25)14-6-3-7-15-23)22(18-8-4-2-5-9-18)19-10-12-20(24)13-11-19/h2,4-5,8-13,22H,3,6-7,14-16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFJSQBRDZYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCC1)C#N)C(C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2985667.png)
![3-(3-fluorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2985668.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2985669.png)
![6-(2-Fluoro-5-nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2985671.png)
![N-(cyanomethyl)-3-[3-(dimethylamino)phenyl]-N-phenylpropanamide](/img/structure/B2985672.png)
![2-(2-fluorophenoxy)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2985673.png)
![2-[(4-methylphenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2985676.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2985679.png)




